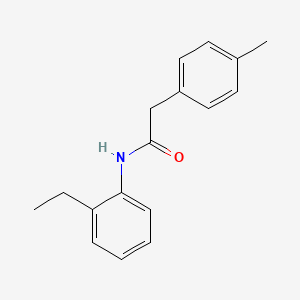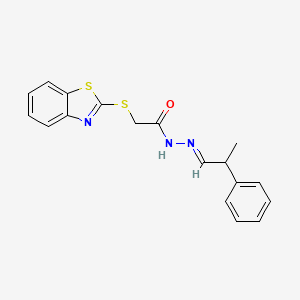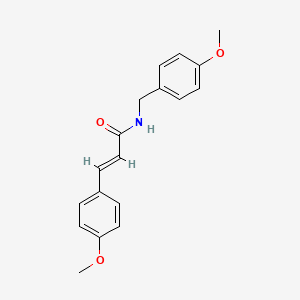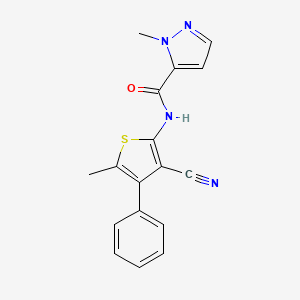
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a synthetic compound that belongs to the class of amides and has a molecular weight of 257.76 g/mol.
作用机制
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide is not fully understood, but it is believed to act through the inhibition of enzymes involved in various cellular processes. N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide in lab experiments is its high potency and specificity, which allows for the selective inhibition of HDACs. However, one limitation is that N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide can be toxic at high concentrations, which can affect the results of experiments.
未来方向
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide. One direction is the development of new derivatives of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide with improved pharmacological properties. Another direction is the study of the effects of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide on different types of cancer cells and the identification of the underlying mechanisms. Additionally, the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide as a therapeutic agent for neurodegenerative diseases and other disorders should be further explored.
合成方法
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylbutan-1-amine to form N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide.
科学研究应用
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to have neuroprotective effects and can be used as a tool to study the mechanisms of neurodegenerative diseases. In cancer research, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In drug discovery, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide can be used as a lead compound to develop new drugs with improved pharmacological properties.
属性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-8(2)5-13(16)15-11-6-9(3)10(14)7-12(11)17-4/h6-8H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYBIUQCIODOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(benzoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5871663.png)
![7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5871672.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5871694.png)
![N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5871702.png)

![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)



![2-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5871749.png)
![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)

